molecular formula C12H12N4 B1481692 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile CAS No. 2098134-01-9

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile

Cat. No. B1481692
CAS RN: 2098134-01-9
M. Wt: 212.25 g/mol
InChI Key: ABSLPGMZMUQNEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile (also known as 2-EAP-Py) is a chemical compound that has been used in a variety of scientific research applications. It is an organic compound with a molecular formula of C10H11N3, and it has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

Anti-Fibrosis Activity

This compound has been utilized in the synthesis of novel pyrimidine derivatives that exhibit significant anti-fibrotic activities . These activities are crucial in the treatment of fibrotic diseases, where tissue scarring leads to organ dysfunction. The derivatives have shown potential in inhibiting the expression of collagen and hydroxyproline in cell culture mediums, indicating their promise as novel anti-fibrotic drugs .

Antimicrobial Applications

Pyrimidine derivatives, which can be synthesized using this compound, are known for their antimicrobial properties . They have been employed in the design of structures in medicinal chemistry to combat various microbial infections .

Antiviral Research

The compound’s derivatives are also explored for their antiviral capabilities . This is particularly relevant in the development of treatments against rapidly mutating viruses, providing a new avenue for therapeutic interventions .

Antitumor Properties

Research into the antitumor properties of derivatives of 2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile has shown promise. These compounds are being studied for their potential to inhibit the growth of cancerous cells, offering hope for new cancer treatments .

Tyrosine Kinase Inhibition

This compound is a key intermediate in the synthesis of tyrosine kinase inhibitors like nilotinib and imatinib . These inhibitors are critical in the treatment of certain types of cancers, including chronic myelogenous leukemia (CML) .

Anti-Tubercular Agents

Derivatives of this compound have been designed and synthesized as potent anti-tubercular agents . They have shown significant activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis, which remains a major global health challenge .

Synthesis of Heterocyclic Compounds

The compound is instrumental in the construction of libraries of novel heterocyclic compounds with potential biological activities. These libraries are a fundamental component of medicinal chemistry and chemical biology, leading to the discovery of new drugs .

Development of Antimicrobial Agents

In the search for new antimicrobial agents, the compound has been used to synthesize derivatives that exhibit higher activity against various bacterial strains compared to standard drugs, thus contributing to the fight against antibiotic resistance .

Mechanism of Action

    Target of Action

    Compounds with similar structures, such as imidazole-containing compounds, have been found to have a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . The specific targets of these compounds can vary widely depending on their exact structure and functional groups.

properties

IUPAC Name

2-(2-ethyl-5-pyridin-3-ylpyrazol-3-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-2-16-11(5-6-13)8-12(15-16)10-4-3-7-14-9-10/h3-4,7-9H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABSLPGMZMUQNEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C2=CN=CC=C2)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
2-(1-ethyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl)acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.